molecular formula C16H22N2O B4738900 N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide

Cat. No. B4738900
M. Wt: 258.36 g/mol
InChI Key: KYRKYURHJPHGNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves intramolecular condensation between stable tertiary enamides and aldehydes under mild conditions, leading to efficient and scalable production. For instance, a strategy to construct 2,3-dihydro-1H-azepine derivatives through nucleophilic addition, deprotonation, and dehydration cascade has been demonstrated, showcasing the compound's core structure relevance in naturally occurring substances like lennoxamine (Wenju Zhu, Liang Zhao, Mei-Xiang Wang, 2015).

Molecular Structure Analysis

The molecular structure of related N-(azol-N-yl) formamides, including those with indazole and pyrazole rings, has been elucidated using crystallography and dynamic NMR spectroscopy. These compounds typically exhibit a Z configuration of the amide bond in both the solid state and solution, with electronic properties of the N-azolyl substituent influencing the rotation barriers about the amide bond (L. Salazar, M. Espada, D. Sanz, R. Claramunt, J. Elguero, S. García‐Granda, M. Díaz, F. Gómez-Beltrán, 1993).

Chemical Reactions and Properties

The azepinium ionic liquids synthesis demonstrates the reactivity of azepane-derived compounds, indicating that such transformations could be useful in mitigating disposal issues related to coproducts from the polyamide industry. The process involves the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, followed by quaternisation reactions to yield quaternary azepanium salts (T. Belhocine, Stewart A. Forsyth, H. Gunaratne, M. Nieuwenhuyzen, P. Nockemann, A. Puga, K. R. Seddon, G. Srinivasan, Keith Whiston, 2011).

Physical Properties Analysis

The physical properties of compounds can significantly vary based on the structural features of cations and anions, as observed in azepanium ionic liquids. These compounds exhibit wide electrochemical windows, offering promising alternatives to electrolytes based on volatile organic compounds. The introduction of ether linkages in the cationic side chains results in a decrease in viscosities and an increase in conductivities, indicating the importance of molecular structure in determining physical properties (T. Belhocine et al., 2011).

Chemical Properties Analysis

Synthesis strategies and molecular structure analyses suggest that N-(2,3-dihydro-1H-inden-5-yl)-1-azepanecarboxamide and related compounds could exhibit a range of chemical properties, including potential biological activity. For example, the synthesis of azepines via [6 + 1] annulation of ynenitriles with Reformatsky reagents shows the versatility of these compounds in forming bioactive structures, reflecting the compound's potential for pharmacological applications (M. Yoshimatsu, Miki Tanaka, Yukihiro Fujimura, Y. Ito, Yusuke Goto, Yuka Kobayashi, H. Wasada, N. Hatae, G. Tanabe, O. Muraoka, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(18-10-3-1-2-4-11-18)17-15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRKYURHJPHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)azepane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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